molecular formula C13H11NO B13795520 Hydroxylamine, N-fluoren-3-yl- CAS No. 51029-30-2

Hydroxylamine, N-fluoren-3-yl-

Cat. No.: B13795520
CAS No.: 51029-30-2
M. Wt: 197.23 g/mol
InChI Key: WYOYIFLMPSCKAE-UHFFFAOYSA-N
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Description

Hydroxylamine, N-fluoren-3-yl- is an organic compound with the molecular formula C13H11NO It is a derivative of hydroxylamine where the hydroxylamine nitrogen is bonded to a fluorenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, N-fluoren-3-yl- can be synthesized through several methods. One common approach involves the reaction of fluorenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of hydroxylamine, N-fluoren-3-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, advancements in catalytic processes and green chemistry principles are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, N-fluoren-3-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxylamine, N-fluoren-3-yl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Biology: The compound is studied for its potential as a mutagenic agent due to its ability to modify nucleic acids.

    Medicine: Research is ongoing to explore its potential as an antibacterial and antiviral agent.

    Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism by which hydroxylamine, N-fluoren-3-yl- exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. It can modify nucleic acids by forming adducts with DNA bases, leading to mutations. Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair .

Comparison with Similar Compounds

Hydroxylamine, N-fluoren-3-yl- can be compared with other hydroxylamine derivatives such as:

Uniqueness

What sets hydroxylamine, N-fluoren-3-yl- apart is its fluorenyl group, which imparts unique electronic and steric properties, making it a valuable reagent in organic synthesis and a potential candidate for various biological applications .

Properties

CAS No.

51029-30-2

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

N-(9H-fluoren-3-yl)hydroxylamine

InChI

InChI=1S/C13H11NO/c15-14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14-15H,7H2

InChI Key

WYOYIFLMPSCKAE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)NO)C3=CC=CC=C31

Origin of Product

United States

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